molecular formula C82H134O37 B2603557 Capsianside F CAS No. 121924-09-2

Capsianside F

Cat. No.: B2603557
CAS No.: 121924-09-2
M. Wt: 1711.9 g/mol
InChI Key: UVXIGOYHBNYWSC-QDMLHADKSA-N
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Description

Capsianside F is a diterpenoid glycoside isolated from Capsicum annuum, a plant widely studied for its bioactive secondary metabolites. Structurally, it belongs to the phytane diterpene glycoside family, characterized by a tetracyclic diterpene core conjugated with oligosaccharide moieties.

Properties

CAS No.

121924-09-2

Molecular Formula

C82H134O37

Molecular Weight

1711.9 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3S,4R,5R,6R)-6-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] (2E,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoate

InChI

InChI=1S/C82H134O37/c1-13-81(11,118-79-71(61(96)56(91)49(35-85)111-79)116-76-65(100)59(94)54(89)47(33-83)109-76)31-19-28-41(5)23-15-21-39(3)25-17-27-43(7)37-105-75-67(102)63(98)69(51(113-75)38-106-74-64(99)58(93)52(87)45(9)107-74)115-78-68(103)70(53(88)46(10)108-78)114-73(104)44(8)30-18-26-40(4)22-16-24-42(6)29-20-32-82(12,14-2)119-80-72(62(97)57(92)50(36-86)112-80)117-77-66(101)60(95)55(90)48(34-84)110-77/h13-14,21-22,27-30,45-72,74-80,83-103H,1-2,15-20,23-26,31-38H2,3-12H3/b39-21+,40-22+,41-28+,42-29+,43-27-,44-30+/t45-,46-,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,74+,75+,76-,77-,78-,79-,80-,81+,82+/m0/s1

InChI Key

UVXIGOYHBNYWSC-QDMLHADKSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)C)O)O)O)O)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C\CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC(=O)/C(=C/CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)/C)/C)/C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O)O)O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of capsianosides, including Capsianside F, typically involves the extraction from Capsicum plants. The process begins with the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain the pure compound .

Industrial Production Methods

Advances in biotechnological methods may also facilitate the production of such compounds in the future .

Chemical Reactions Analysis

Types of Reactions

Capsianside F, like other diterpene glycosides, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of this compound .

Scientific Research Applications

Capsianside F has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Capsianside F involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors related to these pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Capsianside F and its analogs exhibit structural diversity primarily in their sugar moieties, linkage positions, and stereochemistry. The following table summarizes key differences:

Compound Molecular Formula Molecular Weight Glycosylation Pattern Source Reference
This compound Not explicitly provided* Presumed β-D-glucopyranosyl and α-L-rhamnopyranosyl units Capsicum annuum Inferred
Capsianoside II C₅₀H₈₄O₂₅ 1084.53 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside; 17-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside Capsicum annuum
Capsianoside III C₅₀H₈₄O₂₅ 1100.53 Additional α-L-rhamnopyranosyl unit compared to Capsianoside II Capsicum annuum
Capsianoside IV C₃₈H₆₂O₁₈ 806.39 1-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside Capsicum annuum

Note: this compound’s exact structure is inferred from nomenclature conventions and structural trends in the capsianosides family.

Tables

  • Table 1: Structural comparison of capsianosides.
  • Table 2: Biological activity summary.

Q & A

Q. What analytical techniques are recommended for the structural identification of Capsianside F?

To confirm the structure of this compound, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns under high-resolution conditions.
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carbonyl) to corroborate NMR findings.
    Note: Cross-validate results with literature data for known analogs to avoid misassignment .

Q. What synthesis protocols ensure high purity of this compound in laboratory settings?

  • Extraction: Optimize solvent systems (e.g., ethanol-water gradients) for plant-derived extraction, followed by column chromatography (silica gel, RP-C18) .
  • Semi-synthesis: Use regioselective glycosylation with protected sugar donors under inert conditions to minimize side reactions.
  • Purity Assessment: Employ HPLC-DAD/ELSD (>95% purity threshold) and quantify impurities via peak integration .

Q. How can researchers address batch-to-batch variability in this compound bioactivity studies?

  • Standardization: Document solvent, temperature, and storage conditions rigorously across batches.
  • Positive Controls: Include reference compounds (e.g., quercetin for antioxidant assays) to calibrate inter-assay variability .
  • Replicates: Perform triplicate measurements with statistical analysis (ANOVA, p < 0.05) to identify outliers .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s mechanism of action?

  • In Vitro Models: Use cell lines (e.g., HepG2 for hepatoprotective studies) with dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Molecular Docking: Apply AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., COX-2, NF-κB) .
  • CRISPR-Cas9 Knockouts: Validate target specificity by silencing hypothesized pathways (e.g., apoptosis-related genes) .
    Consider FINER criteria: Ensure feasibility (e.g., cost of knockout models) and novelty (untargeted pathways) .

Q. What methodologies resolve contradictions in this compound’s reported bioactivity data?

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify confounding variables (e.g., endogenous metabolites) .
  • Meta-Analysis: Systematically review literature using PRISMA guidelines, highlighting heterogeneity in experimental conditions (e.g., dosage, exposure time) .
  • Error Analysis: Quantify uncertainties from instrumentation (e.g., ±5% LC-MS accuracy) and biological replicates .

Q. How can researchers study this compound’s interactions with metabolic pathways in vivo?

  • Pharmacokinetics: Conduct longitudinal studies in rodent models, measuring plasma concentration (LC-MS) and tissue distribution .
  • Isotope Tracing: Adminstrate ¹³C-labeled this compound to track metabolic flux via GC-MS .
  • Gut Microbiome Analysis: Use 16S rRNA sequencing to assess microbial metabolism of this compound in fecal samples .

Methodological Tables

Q. Table 1. Key Techniques for this compound Research

Objective Techniques Validation Criteria
Structural ElucidationNMR, LC-MS, IRMatch with published spectral libraries
Bioactivity ScreeningMTT assay, ROS detectionEC₅₀ ± SEM, n ≥ 3
In Vivo Metabolism¹³C-isotope tracing, LC-MS/MSIsotopic enrichment ≥ 90%

Q. Table 2. Common Pitfalls and Solutions

Issue Solution Reference
Low compound yieldOptimize extraction pH (5.0–6.5)
Inconsistent bioassay resultsPre-treat cells with standardized serum
Off-target effects in modelsUse isoform-specific inhibitors

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